4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one
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Overview
Description
4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one is a complex organic compound that features a piperidine ring, a hydroxyethyl group, and a chromenone core
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of biological activities .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The specific interactions of this compound with its targets would depend on the chemical structure and the nature of the target.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to various downstream effects, depending on the specific targets and pathways involved.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, and their effects would depend on the specific targets and pathways they interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. The chromenone can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate diketone. The piperidine ring is then introduced via a nucleophilic substitution reaction, where the hydroxyethyl group is attached to the nitrogen atom of the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chromenone core can be reduced to a dihydrochromenone.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dihydrochromenone.
Substitution: Introduction of various functional groups onto the piperidine ring.
Scientific Research Applications
4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-((2-(2-hydroxyethyl)piperidin-1-yl)methyl)-2H-chromen-2-one: Lacks the methyl group on the chromenone core.
4-((2-(2-hydroxyethyl)piperidin-1-yl)methyl)-7-methyl-2H-chromen-2-thione: Contains a sulfur atom instead of an oxygen atom in the chromenone core.
Uniqueness
4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one is unique due to the presence of both the hydroxyethyl group and the methyl group on the chromenone core. This combination of functional groups may confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-[[2-(2-hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13-5-6-16-14(11-18(21)22-17(16)10-13)12-19-8-3-2-4-15(19)7-9-20/h5-6,10-11,15,20H,2-4,7-9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNHBBAHVWKHSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCCC3CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333505 |
Source
|
Record name | 4-[[2-(2-hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49646228 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
847272-87-1 |
Source
|
Record name | 4-[[2-(2-hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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